1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea typically involves the reaction of 3,4-dichlorophenylethylamine with 7-hydroxynaphthalen-1-yl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and cost-effectiveness, often incorporating purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthyl ring can be oxidized to form a ketone or quinone derivative.
Reduction: The nitro groups on the phenyl ring can be reduced to amines under hydrogenation conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenyl and hydroxynaphthyl groups enable it to bind to active sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the desired therapeutic or industrial effects .
Comparison with Similar Compounds
- 1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-methoxynaphthalen-1-yl)urea
- 1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-aminonaphthalen-1-yl)urea
- 1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-nitronaphthalen-1-yl)urea
Comparison: Compared to its analogs, 1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea exhibits unique properties due to the presence of the hydroxyl group on the naphthyl ring. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in chemical and biological applications .
Properties
CAS No. |
648420-23-9 |
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Molecular Formula |
C19H16Cl2N2O2 |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
1-[2-(3,4-dichlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C19H16Cl2N2O2/c20-16-7-4-12(10-17(16)21)8-9-22-19(25)23-18-3-1-2-13-5-6-14(24)11-15(13)18/h1-7,10-11,24H,8-9H2,(H2,22,23,25) |
InChI Key |
FMNOTFXDWPTZQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)NCCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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